[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
Description
[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine hydrochloride is a cyclopropane-containing amine derivative with a brominated aromatic ring. Its structure features a cyclopropyl ring directly attached to a 2-bromophenyl group and a benzylamine moiety, protonated as a hydrochloride salt. Such derivatives are often explored as selective receptor agonists (e.g., 5-HT2C) or intermediates in pharmaceutical chemistry .
Properties
IUPAC Name |
[2-(2-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)13-10-14(13)16(18)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGUVKDWXUQWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)N)C3=CC=CC=C3Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination: Starting with cyclopropylbenzene, bromination can introduce the bromophenyl group.
Amination: The resulting bromophenylcyclopropyl compound can undergo amination to introduce the amine group.
Hydrochloride Formation: The free amine can be treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the bromine atom, with nucleophiles replacing the bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium iodide, potassium fluoride.
Major Products Formed:
Oxidation: Bromophenylcyclopropyl carboxylic acids.
Reduction: Cyclopropylbenzylamine.
Substitution: Bromophenylcyclopropyl iodide, bromophenylcyclopropyl fluoride.
Scientific Research Applications
The compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Phenyl Groups
Key Observations :
- Halogen Position : The target compound’s 2-bromo substitution contrasts with para-substituted analogs (e.g., 4-bromo in ). Ortho-substitution may sterically hinder receptor binding compared to para-substituted derivatives .
- Purity : Most analogs achieve >93% HPLC purity, suggesting robust synthetic protocols for halogenated cyclopropylamines .
- Molecular Weight: Bromine increases molecular weight significantly (e.g., 336.66 vs.
Analogs with Difluorophenyl Substitutions
Key Observations :
- Electron-Withdrawing Effects : Difluoro substituents enhance electron withdrawal compared to bromine, possibly altering amine basicity and receptor interaction .
- Synthetic Flexibility : Fluorinated analogs are synthesized from difluorobenzaldehydes, demonstrating adaptability in introducing multiple halogens .
Stereochemical and Configuration Variants
Key Observations :
- Stereochemistry : The S-configuration in highlights the role of chirality in pharmacological activity, though data on the target compound’s stereochemistry is lacking.
Biological Activity
The compound [2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride is a member of the cyclopropylmethylamine family, which has garnered attention for its potential biological activity, particularly as a selective agonist for the 5-HT2C receptor. This receptor is implicated in various central nervous system disorders, making compounds that target it of significant interest in pharmacological research.
The biological activity of this compound primarily revolves around its interaction with serotonin receptors, specifically the 5-HT2C receptor . Agonism at this receptor has been associated with therapeutic effects in conditions such as depression and anxiety. The compound's structure allows it to engage effectively with the receptor, influencing downstream signaling pathways.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the cyclopropylmethylamine scaffold can significantly affect potency and selectivity. For instance, the introduction of halogen substituents at various positions on the phenyl ring has been explored to enhance activity against the 5-HT2C receptor while maintaining selectivity over 5-HT2A and 5-HT2B receptors.
Key Findings from SAR Studies:
| Compound | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |
|---|---|---|---|
| Parent Compound | 4.8 | 95 | 14 |
| 2-(3-Methylphenyl)Cyclopropylmethylamine | 4.7 | 98 | 2 |
| 3-Fluoro Analog | <15 | - | Poor |
| 3-Chloro Analog | <15 | - | Poor |
| 2-Bromo Substituted Compound | 312 | 71 | None |
These results illustrate how specific substitutions can either enhance or diminish biological activity, emphasizing the importance of precise structural modifications in drug design.
Study on Fluorinated Cyclopropane Derivatives
A recent study synthesized a series of fluorinated derivatives based on the cyclopropylmethylamine structure. The introduction of fluorine atoms was hypothesized to improve metabolic stability and enhance receptor binding affinity. The fluorinated compounds demonstrated promising results in functional assays, showing high potency at the 5-HT2C receptor with selectivity over other serotonin receptors.
Notable Compounds Evaluated:
-
Compound (+)-21a :
- EC50: 4.7 nM
- Emax: 98%
- Selectivity: 2-fold over 5-HT2B
-
Compound (+)-21b :
- EC50: 8.0 nM
- Emax: 96%
- Selectivity: >20-fold against 5-HT2A
These findings indicate that strategic modifications can yield compounds with enhanced therapeutic profiles.
In Vivo Studies
In animal models, certain derivatives of this compound were tested for their ability to influence behaviors associated with depression and anxiety. For example, compounds exhibiting high selectivity for the 5-HT2C receptor showed a decrease in immobility during forced swim tests, suggesting potential antidepressant-like effects.
Q & A
Q. What are the optimized synthetic routes for [2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine hydrochloride, and how are intermediates characterized?
Synthesis typically involves cyclopropanation of bromophenyl-substituted alkenes followed by reductive amination. For example, intermediates like 2-(2-bromophenyl)cyclopropanecarbaldehyde can be reacted with benzylamine derivatives under NaBH(OAc)₃ or NaBH₄ in dichloroethane (DCE) or methanol . Key characterization includes ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic coupling constants J = 4–6 Hz for cyclopropane protons) and HRMS to validate molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
Q. How is the purity and stereochemical integrity of this compound validated during synthesis?
Purity is assessed via HPLC with C18 columns, using retention times (e.g., 7–14 minutes) and UV detection (>95% purity criteria) . Chiral resolution for enantiomers (e.g., (1S,2S) vs. (1R,2R)) employs chiral stationary phases or diastereomeric salt formation, confirmed by optical rotation (e.g., +10.0° in D₂O for (+)-enantiomers) .
Q. What spectroscopic techniques are critical for structural confirmation?
- ¹H NMR : Cyclopropane protons appear as multiplets at δ 1.2–2.5 ppm, while aromatic protons from the bromophenyl group resonate at δ 7.0–7.8 ppm .
- ¹³C NMR : Cyclopropane carbons appear at δ 15–25 ppm; the bromophenyl carbon (C-Br) shows a distinct shift at δ 120–135 ppm .
- HRMS : Exact mass matching (e.g., C₁₆H₁₈BrN⁺ requires m/z 316.0521; experimental error <2 ppm) .
Advanced Research Questions
Q. How does the bromophenyl substituent influence functional selectivity at serotonin receptors (e.g., 5-HT₂C)?
The 2-bromophenyl group enhances steric bulk and electronic effects, favoring 5-HT₂C receptor binding over 5-HT₂A/2B. Functional assays (e.g., calcium mobilization) show EC₅₀ values <100 nM for 5-HT₂C agonism, with >10-fold selectivity over other subtypes. Comparative studies with fluoro/methoxy analogs reveal bromine’s role in improving metabolic stability .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for cyclopropylmethylamine derivatives?
Discrepancies in SAR (e.g., variable potency with similar substituents) are addressed via:
Q. How are enantiomers separated, and what functional differences exist between them?
Chiral resolution uses dynamic kinetic resolution with (+)- or (–)-diethyl tartrate, yielding enantiomeric excess (>99% ee) confirmed by chiral HPLC. For example, (+)-(1S,2S)-enantiomers exhibit higher 5-HT₂C binding (Ki = 2 nM vs. 50 nM for (–)-enantiomers) due to optimal spatial alignment with receptor residues .
Q. What analytical methods detect batch-to-batch variability in cyclopropane ring stability?
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Stress testing : Acid/alkali hydrolysis (e.g., 0.1 M HCl/NaOH at 60°C) identifies ring-opening byproducts (e.g., allylic bromides) .
Methodological Tables
Table 1: Key NMR Assignments for [2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine Hydrochloride
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Cyclopropane H | 1.4–1.8 | Multiplet | CH₂ (cyclopropane) |
| Bromophenyl H | 7.3–7.6 | Doublet | C-Br aromatic protons |
| Methanamine NH₂⁺ | 8.1–8.3 | Broad singlet | Protonated amine |
Table 2: HPLC Purity Data for Analogous Compounds
| Compound | Retention Time (min) | Purity (%) |
|---|---|---|
| trans-[2-(2-Cl-4-F-phenyl)cyclopropyl]methylamine | 7.2 | 98.2 |
| trans-[2-(2,6-Di-F-phenyl)cyclopropyl]methylamine | 13.76 | 96.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
